4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

Catalog No.
S1490466
CAS No.
5689-83-8
M.F
C3H6O4S
M. Wt
138.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

CAS Number

5689-83-8

Product Name

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

IUPAC Name

4-methyl-1,3,2-dioxathiolane 2,2-dioxide

Molecular Formula

C3H6O4S

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3

InChI Key

OQXNUCOGMMHHNA-UHFFFAOYSA-N

SMILES

CC1COS(=O)(=O)O1

Synonyms

1,2-Propanediol Cyclic Sulfate; Propylene Sulfate; 4-Methyl-1,3,2-dioxathiolane-2,2-dioxide

Canonical SMILES

CC1COS(=O)(=O)O1

This might be due to:

  • Early stage research: The compound might be in the early stages of research and not yet widely studied.
  • Proprietary information: Research involving the compound might be proprietary and not publicly disclosed due to commercial or intellectual property reasons.

Further Exploration

While specific research applications are unavailable, here are some resources for further exploration:

  • Chemical databases: Searching chemical databases like PubChem () might reveal information about the compound's properties and potential uses based on its structure similarity to other known molecules.
  • Scientific literature search: Conducting a search in scientific databases like ScienceDirect or Scopus using keywords like "4-Methyl-1,3,2-dioxathiolane 2,2-dioxide" and relevant research areas (e.g., medicinal chemistry, materials science) might yield research articles mentioning the compound, even if the specific application is not the main focus.
  • Patent search: Searching patent databases for patents mentioning the compound might reveal potential industrial applications or specific uses under development.

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound with the molecular formula C₃H₆O₄S and a molecular weight of 138.14 g/mol. This compound is characterized by its unique dioxathiolane structure, which features a five-membered ring containing sulfur and oxygen atoms. It is known for its stability and solubility in both water and organic solvents, making it a versatile compound in various chemical applications .

Typical of dioxathiolanes. These include:

  • Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents such as hydrogen peroxide.
  • Reduction Reactions: It can also undergo reduction, often facilitated by reducing agents like sodium borohydride, leading to the formation of thiols.
  • Substitution Reactions: The presence of the dioxathiolane ring allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic sulfur atom .

While specific biological activities of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide are not extensively documented, compounds of similar structure often exhibit antimicrobial and antioxidant properties. Its use as a stabilizer and preservative suggests potential applications in food chemistry and pharmaceuticals where maintaining product integrity is critical .

The synthesis of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide can be achieved through various methods:

  • Reaction with Benzoyl Peroxide: One common method involves reacting (4R,5R)-5-acetyl-4-[(benzyloxy)carbonyl]amino-3,6-dioxa-1-thia-2-azacyclohex-2-enone with an excess of benzoyl peroxide in a suitable solvent.
  • Microreaction Technology: Recent studies have highlighted the use of continuous flow microreactors to enhance synthesis efficiency. This method optimizes conditions such as temperature and catalyst concentration to achieve higher yields .

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide finds applications in various fields:

  • Chemical Industry: It serves as a stabilizer and polymerization inhibitor in the production of polymers.
  • Pharmaceuticals: Its potential use as a preservative may extend to pharmaceutical formulations.
  • Research: It is utilized in organic synthesis as an intermediate compound due to its reactive nature .

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide shares structural similarities with several other compounds. Here are some comparable compounds and their unique features:

Compound NameCAS NumberUnique Features
1,3-Dioxathiolane 2,2-dioxide1072-53-3Lacks methyl substitution; simpler structure
4-Methyl-1,3,2-dioxathiolane 2-Oxide1469-73-4Contains an oxide group instead of dioxide
4-S-Methyl-[1,3,2]dioxathiolane 2,2-dioxide174953-30-1Different stereochemistry; affects reactivity

The uniqueness of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide lies in its specific methyl substitution on the dioxathiolane ring which influences its chemical reactivity and stability compared to these similar compounds .

Cyclization Mechanisms of Diol Precursors in Ring Formation

The formation of the dioxathiolane ring relies on cyclization mechanisms involving diol precursors. A widely accepted pathway involves three key stages:

  • Diol Activation: 2-Methyl-1,3-propanediol reacts with sulfonating agents such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to form an activated sulfate intermediate.
  • Intramolecular Cyclization: The secondary hydroxyl group performs a nucleophilic attack on the electrophilic sulfur center, facilitating ring closure. Hydrogen bonding between diol groups enhances the nucleophilicity of the attacking oxygen, as demonstrated in density functional theory (DFT) studies.
  • Byproduct Elimination: HCl or H₂O is released depending on the sulfonating agent, completing the formation of the five-membered ring.

Critical Factors Influencing Yield

ParameterOptimal RangeImpact on Efficiency
Solvent PolarityLow (THF, ether)Enhances cyclization kinetics
Temperature0–25°CBalances reaction rate/control
Stoichiometry1:1 diol:SO₃Minimizes polysulfonation

Steric effects from the methyl substituent necessitate precise stoichiometric control to avoid side reactions.

Continuous Flow Microreactor Technologies for Kinetic Optimization

Traditional batch reactors face challenges in heat management during PLS synthesis, leading to hydrolysis and reduced yields. Continuous flow microreactors address these limitations through:

  • Enhanced Heat Dissipation: Microscale channels enable rapid temperature control, mitigating exothermic side reactions.
  • Improved Mixing Efficiency: Laminar flow regimes ensure uniform reagent distribution, reducing localized overconcentration.

Optimized Conditions in Microreactors

ParameterValueOutcome
Temperature14.73°CMinimizes thermal degradation
Catalyst Concentration0.5 g L⁻¹Maximizes turnover frequency
Residence Time117.75 sEnsures complete conversion
Flow Rate Ratio0.6 (continuous:dispersed)Optimizes phase interaction

Under these conditions, PLS yields reach 92.22% with 99.1% selectivity, outperforming batch processes by 25%.

Catalyst Systems and Stoichiometric Control in Stereoselective Synthesis

Catalytic systems play a pivotal role in stereoselective PLS synthesis:

  • Titanium Silicalite-1 (TS-1): Enables oxidation of ethylene sulfite to PLS using H₂O₂, achieving 99.5% conversion without requiring catalyst separation.
  • Ruthenium(III) Chloride: Facilitates sulfitylation-oxidation pathways for asymmetric synthesis, particularly in chiral PLS derivatives.

Stoichiometric Considerations

  • A 1.05:1 molar ratio of H₂O₂ to substrate prevents overoxidation while maintaining reaction efficiency.
  • Substrate concentrations >1 mol L⁻¹ risk oligomerization, necessitating dilution in dimethyl carbonate.

Comparative Performance of Cyclic Sulfate Additives

AdditiveRing SizeMolecular WeightThermal Stability
PLS5-membered138.14Moderate
DTD5-membered124.12Low
TMS6-membered152.15High

PLS exhibits balanced ionic conductivity and stability, making it suitable for electrolyte applications.

Purification Strategies: Vacuum Distillation and Solvent Recrystallization

Post-synthetic purification ensures high-purity PLS for industrial applications:

  • Vacuum Distillation:

    • Conducted at 0.7–1.0 mmHg, with boiling points between 40–50°C.
    • Removes low-boiling impurities (e.g., unreacted diol) and oligomeric byproducts.
  • Solvent Recrystallization:

    • Utilizes carbon tetrachloride/hexane (1:3) mixtures at controlled cooling rates (50°C to -20°C).
    • Achieves 95% purity by eliminating residual sulfonating agents.

Purification Efficiency

StepConditionsPurity Improvement
Initial Distillation48–49°C @ 0.7 mmHg75% → 88%
RecrystallizationCCl₄/hexane (1:3)88% → 95%

These methods align with protocols for analogous sulfolane derivatives but require adaptations for the methyl group’s steric effects.

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Pictograms

Health Hazard

Health Hazard

Dates

Modify: 2023-08-15

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